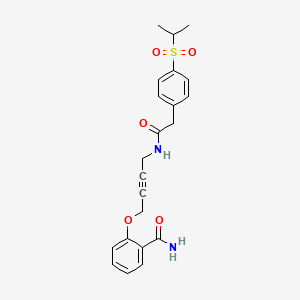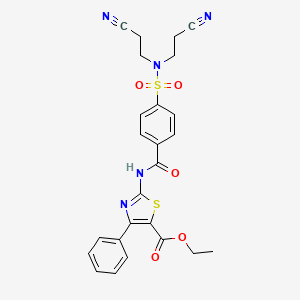
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone” is an organic compound . It is also known as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone . The molecular weight of this compound is 259.1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone was obtained by reaction of bromine with acetoveratrone in chloroform at room temperature .Molecular Structure Analysis
The molecular formula of “2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone” is C10H11BrO3 . The average mass is 259.096 Da and the monoisotopic mass is 257.989136 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been synthesized through halogen-exchange reactions, yielding higher efficiency. This compound serves as an effective chemical protective group in various chemical syntheses. However, it exhibits no photolytic phenomena in solvents like methanol or benzene (Li Hong-xia, 2007).
Role in Organic Synthesis
- Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, synthesized from methyl 2-(3,4-dimethoxyphenyl)ethanoate, demonstrates the potential of this compound as an electrophilic aromatic bromination agent for aromatic ethers, with a focus on optimizing reaction conditions for high yield (Xu Yong-nan, 2012).
Pharmacological Studies and Metabolism
- In vivo metabolism studies in rats of related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provide insights into metabolic pathways and potential metabolites formed, which is crucial for understanding the pharmacokinetics of related compounds (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
Chemical Structure and Binding Studies
- A study on a novel bromo-bridged dimeric copper(II) complex synthesized from a related Schiff base ligand highlights the significance of 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone in facilitating the understanding of metal-ligand interactions and their potential applications in chemistry and biochemistry (N. Mandal, Bhargab Guhathakurta, Pritha Basu, Ankur Bikash Pradhan, C. Purohit, S. Chowdhury, J. P. Naskar, 2019).
Eigenschaften
IUPAC Name |
2-bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGDIOJHXXBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)
![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)


![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)


![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)
![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)